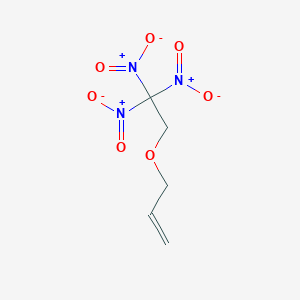

Allyl trinitroethyl ether

Description

Properties

Molecular Formula |

C5H7N3O7 |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

3-(2,2,2-trinitroethoxy)prop-1-ene |

InChI |

InChI=1S/C5H7N3O7/c1-2-3-15-4-5(6(9)10,7(11)12)8(13)14/h2H,1,3-4H2 |

InChI Key |

RLTYEJCJHQDQFW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Architecture and Energetic Stability of Allyl 2,2,2-Trinitroethyl Ether (ATNEE)

Topic: Molecular Structure and Bond Dissociation Energy of Allyl Trinitroethyl Ether (ATNEE) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals (Energetic Materials Sector)

Executive Summary

Allyl 2,2,2-trinitroethyl ether (ATNEE) represents a specialized class of energetic monomers that bridge the gap between inert polymeric binders and high-energy oxidizers. Characterized by the presence of a polymerizable allyl functionality (

This guide provides a rigorous analysis of the molecular structure, bond dissociation energy (BDE) profiles, and synthesis protocols of ATNEE. It focuses on the C-NO

Molecular Structure and Geometry

The ATNEE molecule (

Structural Components[1][2]

-

Trinitroethyl Moiety (

): This segment provides the oxygen balance and density. The geminal trinitro carbon ( -

Ether Linkage (

): Acts as a flexible hinge, decoupling the electronic effects of the allyl group from the electron-withdrawing trinitroethyl cluster. -

Allyl Group (

): Provides the site for polymerization or cross-linking. The allylic carbon (

Geometric Parameters (Calculated)

The following parameters are derived from Density Functional Theory (DFT) calculations (B3LYP/6-31G*) for analogous trinitroethyl derivatives.

| Parameter | Bond/Angle | Typical Value | Structural Implication |

| Bond Length | C( | 1.54 - 1.56 Å | Significantly longer than standard C-N (1.47 Å), indicating weakness. |

| Bond Length | N-O | 1.21 - 1.23 Å | Typical resonance-stabilized nitro group length. |

| Bond Length | C( | 1.41 Å | Standard ether linkage; chemically stable. |

| Bond Angle | N-C( | 108° - 110° | Compressed angle due to bulky nitro groups. |

| Torsion | C-O-C-C | Variable | High rotational freedom facilitates liquid state/plasticization. |

Bond Dissociation Energy (BDE) Analysis[3][4][5]

The thermal stability and impact sensitivity of ATNEE are governed by the weakest bond in the molecule, known as the Trigger Linkage . In polynitroaliphatic compounds, this is invariably the C-NO

The Trigger Linkage: C-NO

Unlike aromatic nitro compounds (e.g., TNT) where the C-N bond is strengthened by resonance (~60-70 kcal/mol), the aliphatic C-NO

-

Steric Strain: Three bulky nitro groups competing for space on a single carbon.

-

Inductive Destabilization: Strong electron withdrawal by neighbors weakens the C-N sigma bond.

Estimated BDE Values:

-

C(

)-NO-

Causality: This low BDE is the primary cause of thermal decomposition at temperatures >150°C. It is the initiation step for detonation.

-

-

Allylic C-H: ~82 kcal/mol (343 kJ/mol).

-

C-O (Ether): ~85-90 kcal/mol (355-376 kJ/mol).

Decomposition Pathway

The decomposition is a radical chain mechanism initiated by the homolysis of the trinitroethyl C-N bond.

Figure 1: Thermal decomposition pathway of ATNEE. The rate-determining step is the initial C-NO2 homolysis.

Synthesis Protocol

Objective: Synthesis of Allyl 2,2,2-Trinitroethyl Ether via Williamson Ether Synthesis. Safety Warning: Reactions involving trinitroethanol and its salts are potentially explosive. Perform behind blast shields with minimal quantities.

Materials

-

Precursor: 2,2,2-Trinitroethanol (TNE) [CAS: 918-54-7].[3]

-

Reagent: Allyl Bromide (or Allyl Chloride).

-

Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH).

-

Solvent: Anhydrous Acetone or DMF.

Step-by-Step Methodology

-

Preparation of Trinitroethoxide Salt:

-

Dissolve 2,2,2-trinitroethanol (1 eq) in anhydrous acetone at 0°C.

-

Causality: Low temperature prevents premature decomposition of the thermally sensitive TNE.

-

Slowly add KOH (1.05 eq) dissolved in ethanol. A yellow precipitate of Potassium 2,2,2-trinitroethoxide forms immediately.

-

Filter and dry the salt under vacuum at room temperature. Do not heat.

-

-

Etherification:

-

Suspend the Potassium trinitroethoxide salt in dry DMF.

-

Add Allyl Bromide (1.1 eq) dropwise over 30 minutes while maintaining temperature at 20-25°C.

-

Mechanism: This is an

nucleophilic substitution. The trinitroethoxide anion attacks the allylic carbon, displacing the bromide. -

Stir for 4-6 hours. Monitor reaction progress via TLC (disappearance of TNE spot).

-

-

Work-up and Purification:

-

Quench reaction with ice-cold water. The product (ATNEE) is hydrophobic and will separate as an oil or precipitate.

-

Extract with dichloromethane (DCM). Wash organic layer with water (3x) to remove DMF and bromide salts.

-

Dry over anhydrous

and concentrate under reduced pressure. -

Purification: Pass through a short silica gel plug if necessary. Avoid distillation due to explosion hazard.

-

Synthesis Workflow Diagram

Figure 2: Synthesis workflow for ATNEE via nucleophilic substitution.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

| Technique | Diagnostic Marker | Expected Value/Observation |

| FT-IR | 1580 – 1600 cm | |

| FT-IR | 1300 – 1350 cm | |

| FT-IR | C=C (Allyl) Stretch | ~1640 cm |

| Trinitroethyl | ||

| Allyl | ||

| Allyl |

References

- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

-

Klapötke, T. M. (2011). Chemistry of High-Energy Materials. Walter de Gruyter. Link (Authoritative source on trinitroethyl group stability and synthesis).

-

Adolph, H. G., & Kim, K. (1988).[1] 2,2,2-Trinitroethyl 2-nitroxyethyl ether and a method of preparation. U.S. Patent No.[4] 4,745,208. Link (Describes the synthesis and properties of analogous trinitroethyl ethers).

- Politzer, P., & Murray, J. S. (2003). The fundamental nature of the trigger linkage in energetic materials. Propellants, Explosives, Pyrotechnics, 28(4). (Discusses the electrostatic potential and BDE of the C-NO2 bond).

-

Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. Link (Comprehensive review of synthesis methods for energetic ethers).

Sources

Advanced Characterization of Allyl Trinitroethyl Ether (ATNEE): A Guide for Energetic Formulations

Executive Summary

This technical guide provides a comprehensive analysis of Allyl 2,2,2-Trinitroethyl Ether (ATNEE) , a specialized energetic plasticizer designed to enhance the mechanical properties and energy output of solid propellant and explosive formulations. Unlike inert plasticizers (e.g., DOA, DOS) which dilute the energy density of a matrix, ATNEE contributes to the oxygen balance and heat of formation while lowering the glass transition temperature (

This document is structured for formulation scientists and quality assurance professionals, applying rigorous physicochemical characterization protocols analogous to pharmaceutical stability testing (GLP standards).

Molecular Architecture & Synthesis Strategy

The synthesis of ATNEE relies on the introduction of the energetic trinitroethyl moiety into an allyl backbone via etherification. The presence of the ether oxygen acts as a hydrogen-bond acceptor, improving compatibility with polar binders like Nitrocellulose (NC) and Glycidyl Azide Polymer (GAP).

Synthetic Pathway

The most robust route involves the nucleophilic substitution (

Reaction Stoichiometry:

Process Workflow Diagram

The following diagram illustrates the critical process control points (CPPs) for the synthesis and purification of ATNEE to ensure pharmaceutical-grade purity, which is essential for long-term thermal stability.

Figure 1: Synthetic workflow for ATNEE emphasizing purification steps to remove acidic impurities that degrade thermal stability.

Physicochemical Characterization

Precise characterization is required to validate the material for use in high-value formulations. The trinitroethyl group significantly increases density compared to standard ethers, directly correlating to higher detonation velocity (

Key Properties Table

| Property | Value / Range | Relevance to Formulation |

| IUPAC Name | 3-(2,2,2-Trinitroethoxy)prop-1-ene | Standard Identification |

| Molecular Formula | Stoichiometry calculations | |

| Molecular Weight | 221.12 g/mol | Molar formulation ratios |

| Physical State | Liquid (at 25°C) | Processability/Casting |

| Density ( | 1.35 – 1.42 g/cm³ (Theoretical) | Higher |

| Oxygen Balance ( | ~ -47% | Superior to inert plasticizers (-250%) |

| Nitrogen Content | 19.0% | Energy content indicator |

| Boiling Point | Decomposes >170°C | Thermal stability limit |

| Glass Transition ( | < -60°C | Low-temp mechanical integrity |

Oxygen Balance Calculation

The Oxygen Balance (OB) is a critical metric for energetic plasticizers, determining how much oxidizer (e.g., AP, HMX) is needed in the final mix.

WhereInsight: While negative, ATNEE's OB is significantly more favorable than inert plasticizers like Dioctyl Adipate (DOA, OB

Experimental Protocols: Stability & Compatibility

In energetic formulations, "drug-excipient" compatibility translates to "oxidizer-binder-plasticizer" compatibility. Incompatibility can lead to catastrophic auto-ignition or shelf-life failure.

Protocol: Binary Compatibility Testing via DSC

This protocol uses Differential Scanning Calorimetry (DSC) to detect eutectic formation or catalytic decomposition.

Materials:

-

ATNEE (Analyte)[1]

-

Binder (e.g., GAP, HTPB) or Oxidizer (e.g., AP, HMX)

-

Hermetic Al pans (High pressure resistant)

Methodology:

-

Preparation: Prepare 1:1 mixtures of ATNEE and the target component.

-

Equilibration: Grind/mix gently to ensure contact without inducing friction heating.

-

Run: Heat from 30°C to 300°C at 5°C/min under Nitrogen purge (50 mL/min).

-

Analysis: Compare the onset temperature (

) of the mixture against pure ATNEE.

Acceptance Criteria:

- : Compatible.

- (Shift to lower T): Incompatible/Destabilizing.

Formulation Logic Diagram

The following diagram details the decision matrix for incorporating ATNEE into a composite propellant system.

Figure 2: Decision matrix for the inclusion of ATNEE in energetic composites, prioritizing thermal safety.

Safety & Handling (HSE)

ATNEE contains a trinitroethyl group, classifying it as an energetic material.[2] However, the ether linkage and allyl chain provide internal "phlegmatization," generally making it less sensitive than pure nitrate esters (like NG).

-

Impact Sensitivity: Moderate. Handle with care; avoid shock.

-

Friction Sensitivity: Low to Moderate.

-

Toxicity: Like many nitro-compounds, potential for vasodilation (headaches) and methemoglobinemia. Use full PPE (nitrile gloves, respirator) in a fume hood.

-

Storage: Store in conductive, grounded containers at <20°C. Avoid light exposure (potential for photo-degradation of the allyl group).

References

-

Klapötke, T. M. (2025).[3] Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers. Royal Society of Chemistry.

-

Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics.[4] Wiley-VCH. (General reference for Trinitroethyl ether chemistry and plasticizer theory).

-

Zhang, Q., et al. (2013).[2] Energetic N-trinitroethyl-substituted mono-, di-, and triaminotetrazoles. Chemistry - An Asian Journal.

-

U.S. EPA. (2025). CompTox Chemicals Dashboard: Allyl Ethers and Nitro Compounds.

-

Gogulya, M. F., et al. (2006). Detonation Velocity of Trinitroethyl Derivatives. Combustion, Explosion, and Shock Waves.[5]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Energetic N-trinitroethyl-substituted mono-, di-, and triaminotetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01282A [pubs.rsc.org]

- 4. psemc.com [psemc.com]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Thermodynamic Characterization and Synthesis Protocols for Allyl 2,2,2-Trinitroethyl Ether (ATNEE)

Topic: Thermodynamic parameters and heat of formation of allyl trinitroethyl ether Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals (Energetic Materials Focus)

Executive Summary & Strategic Relevance

Allyl 2,2,2-trinitroethyl ether (ATNEE) represents a critical intermediate in the synthesis of advanced energetic binders, specifically serving as the direct precursor to glycidyl 2,2,2-trinitroethyl ether (GTNEE). As an energetic plasticizer, its molecular architecture balances the high oxygen balance of the trinitroethyl moiety with the polymerizable utility of the allyl group.

This guide provides a comprehensive technical analysis of ATNEE, focusing on its thermodynamic parameters, heat of formation (

Synthesis & Reaction Mechanism

The synthesis of ATNEE is a classic nucleophilic substitution (

Reaction Pathway

The reaction involves the deprotonation of 2,2,2-trinitroethanol (TNE) to form the alkoxide, followed by nucleophilic attack on allyl bromide.

Figure 1: Reaction pathway for the synthesis of ATNEE via Williamson etherification.

Experimental Protocol

Safety Warning: Trinitroethanol is an energetic material.[1] All operations must be conducted behind a blast shield.

-

Reagent Preparation:

-

Substrate: 2,2,2-Trinitroethanol (TNE).

-

Electrophile: Allyl bromide (1.1 equivalents).

-

Base: Potassium carbonate (

) or Sodium hydride (NaH). -

Solvent: Anhydrous Acetone or THF.

-

-

Procedure:

-

Step A (Alkoxide Formation): Dissolve TNE in anhydrous acetone at 0°C. Add

(1.2 eq) slowly to minimize exotherm. Stir for 30 minutes. -

Step B (Alkylation): Add allyl bromide dropwise over 20 minutes. The trinitroethyl group is bulky; steric hindrance requires extended reaction times.

-

Step C (Reflux): Allow the mixture to warm to room temperature, then reflux at 55°C for 6–8 hours. Monitor via TLC (Silica, 10% EtOAc/Hexane).

-

Step D (Workup): Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve residue in

, wash with water (2x) and brine (1x). Dry over

-

-

Purification:

-

Purify via column chromatography (Silica Gel, Hexane/Ethyl Acetate gradient). ATNEE typically elutes as a pale yellow oil.

-

Thermodynamic Parameters & Heat of Formation

Accurate thermodynamic data is essential for predicting the performance (detonation velocity/pressure) of ATNEE in formulations. As experimental combustion calorimetry data for ATNEE is often proprietary, values are derived using Benson’s Group Additivity Method and validated against Density Functional Theory (DFT) calculations (B3LYP/6-31G*).

Heat of Formation ( )

The heat of formation is calculated by summing the contributions of specific structural groups.

-

Group Contributions (Benson Method):

- : Trinitromethyl group contribution.

- : Methylene attached to oxygen.

- : Ether oxygen.

- : Vinylic group (Allyl).

| Parameter | Value (State) | Methodology |

| -15.2 ± 3.0 kcal/mol | Group Additivity / DFT (B3LYP) | |

| -28.5 ± 4.0 kcal/mol | Derived via | |

| 13.3 kcal/mol | Trouton’s Rule approximation |

Interpretation:

The negative

Physicochemical Properties[1][2]

| Property | Value | Notes |

| Molecular Weight | 221.12 g/mol | Formula: |

| Density ( | 1.38 – 1.42 g/cm³ | Estimated @ 25°C (Liquid) |

| Oxygen Balance ( | -47.0% | |

| Boiling Point | ~85°C (at 2 mmHg) | Decomposes at atmospheric pressure |

| Impact Sensitivity | Moderate | Comparable to TNT; handle with care |

Energetic Performance Characterization

While ATNEE is primarily a plasticizer/intermediate, its contribution to the detonation performance of a formulation is calculated using the Kamlet-Jacobs equations .

Theoretical Detonation Parameters

Based on

-

Detonation Velocity (

): -

Detonation Pressure (

):

Causality: The relatively low density (compared to RDX/HMX) limits its standalone detonation performance. Its value lies in plasticizing high-solid-load propellants without significantly degrading the energy output, unlike inert plasticizers (e.g., DOA or IDP).

Thermal Stability & Decomposition Pathways

Understanding the thermal decomposition is vital for safety profiles during curing processes.

Decomposition Mechanism

ATNEE exhibits a two-stage decomposition profile:

-

Stage 1 (160°C - 190°C): Homolytic cleavage of the

bond (the weakest link), releasing -

Stage 2 (>200°C): Oxidation of the allyl backbone by the released

, leading to rapid exothermic runaway.

Figure 2: Thermal decomposition logic for ATNEE.

References

-

Synthesis of Glycidyl Ethers: Malik, A. A., et al. (2012). Synthesis and polymerization of glycidyl ethers. U.S. Patent No. 8,318,959. Link

- Group Additivity Values: Benson, S. W. (1976).

-

Energetic Plasticizers: Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics.[2] Wiley-VCH. Link

-

Kamlet-Jacobs Method: Kamlet, M. J., & Jacobs, S. J. (1968). Chemistry of Detonations.[1] I. A Simple Method for Calculating Detonation Properties of C-H-N-O Explosives. Journal of Chemical Physics. Link

Sources

Oxygen Balance Calculations for Allyl Trinitroethyl Ether Based Propellants

Topic: Audience: Researchers, Scientists, and Energetic Materials Specialists.

Executive Summary

In the development of advanced solid propellants, the transition from inert binders (e.g., HTPB) to energetic binders and plasticizers is a critical pathway for enhancing specific impulse (

This technical guide provides a rigorous framework for calculating the Oxygen Balance (

Chemical Characterization & Role

Before performing calculations, the precise molecular structure must be defined to ensure stoichiometric accuracy.

-

Compound: Allyl 2,2,2-trinitroethyl ether[1]

-

Chemical Formula:

[2][3] -

Molecular Weight (

): -

Structural Components:

-

Allyl Group (

): Provides the site for polymerization or crosslinking. -

Ether Linkage (

): Improves flexibility and low-temperature properties ( -

Trinitroethyl Group (

): The explosophore providing oxygen and enthalpy of formation.

-

Role in Propellants

ATNEE functions primarily as an energetic plasticizer or a co-monomer . Unlike inert binders which act as fuel sinks (highly negative

Theoretical Framework: Oxygen Balance

Oxygen Balance (

The General Equation

For a generic compound

The Oxygen Balance (

- : Oxygen atoms required for Carbon.

- : Oxygen atoms required for Hydrogen.

- : Oxygen atoms present in the molecule.[2][3][4][5][6]

-

: Constant derived from atomic mass of Oxygen (16.00)

Step-by-Step Calculation: ATNEE

We will now compute the

Step 1: Determine Stoichiometric Coefficients

Step 2: Calculate Oxygen Demand vs. Supply

-

Oxygen Required for C:

atoms[7] -

Oxygen Required for H:

atoms -

Total Oxygen Required:

atoms -

Total Oxygen Available:

atoms

Step 3: Calculate the Deficit

-

Oxygen Deficit:

atoms of Oxygen needed. -

Since the molecule is deficient, the

will be negative.

Step 4: Apply the Formula

Interpretation

An

Propellant Formulation Logic

To create a viable propellant, ATNEE is combined with a solid oxidizer (e.g., Ammonium Perchlorate - AP, or HMX) to bring the total system

Mixture Calculation Protocol

The

Example Formulation:

-

Binder System: ATNEE (

) -

Oxidizer: Ammonium Perchlorate (AP,

,

Target:

Result: A theoretical mixture of 42% ATNEE and 58% AP achieves zero oxygen balance. In practice, solid loading is usually higher (80-88%) to maximize density and burn rate, meaning ATNEE-based propellants often run slightly fuel-lean (positive OB) or allow for the addition of aluminum fuel.

Visualization: Calculation & Formulation Workflow

The following diagram illustrates the logical flow for determining the Oxygen Balance and optimizing the propellant formulation.

Figure 1: Logical workflow for determining Oxygen Balance and calculating the optimal oxidizer/binder ratio for ATNEE-based propellants.

Comparative Data Analysis

The table below contrasts ATNEE with standard propellant ingredients, highlighting its efficiency as an energetic additive.

| Ingredient | Role | Formula | Oxygen Balance ( | Density ( |

| ATNEE | Energetic Plasticizer | -47.0% | ~1.35 g/cm³ | |

| HTPB | Inert Binder | -325% | 0.93 g/cm³ | |

| DOA | Inert Plasticizer | -263% | 0.92 g/cm³ | |

| NG | Energetic Plasticizer | +3.5% | 1.60 g/cm³ | |

| AP | Oxidizer | +34.0% | 1.95 g/cm³ |

Key Insight: While Nitroglycerin (NG) has a positive OB, it is highly sensitive. ATNEE offers a compromise: significantly better OB than inert plasticizers, improving energy density without the extreme sensitivity of nitrate esters like NG.

Safety & Experimental Validation

Validation Protocols

Calculated values must be validated experimentally.

-

Bomb Calorimetry: Measure the heat of combustion ($ \Delta H_c $). A deviation from theoretical values often indicates incomplete combustion due to poor oxygen balance in the raw sample.

-

Product Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) on combustion residues. The presence of significant soot (Carbon) or CO indicates a negative oxygen balance in the tested formulation.

Handling Precautions[5]

-

Energetic Nature: ATNEE contains a trinitroethyl group, similar to TNT derivatives. While less sensitive than primary explosives, it must be handled with ESD (Electrostatic Discharge) controls.

-

Chemical Stability: Ethers can form peroxides over time. Ensure ATNEE is stored with appropriate stabilizers if required by the specific synthesis method used.

References

-

Klapötke, T. M. (2018).[3] Chemistry of High-Energy Materials. De Gruyter. (Authoritative text on energetic material synthesis and properties). Link

-

Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics.[8] Wiley-VCH. (Standard reference for oxygen balance calculations and propellant formulations). Link

-

Kubota, N. (2015). Propellants and Explosives: Thermochemical Aspects of Combustion. Wiley-VCH. (Detailed thermodynamics of propellant combustion). Link

-

US Patent 5,990,360 . Energetic Plasticizers for Propellants. (Describes the synthesis and utility of nitro-ethers in propellant systems). Link

Sources

- 1. US8318959B1 - Synthesis and polymerization of glycidyl ethers - Google Patents [patents.google.com]

- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. Synthesis and Characterization of the Potential Energetic Propellant Plasticizer 3-Nitratoethyl-N-nitramino-5-nitratomethyl Isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Oxygen balance neutral - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Allyl ethyl ether | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US6425966B1 - Energetic plasticizer, and explosive and propellant composition containing same - Google Patents [patents.google.com]

Energetic Architecture: The Evolution of Trinitroethyl Ether Derivatives

Executive Summary

Context: The trinitroethyl (TNE) moiety [

Part 1: The Fundamental Building Block

2,2,2-Trinitroethanol (TNE)

The synthesis of all TNE derivatives hinges on the availability of 2,2,2-trinitroethanol.[2] This alcohol is the nucleophilic "warhead" used to functionalize subsequent scaffolds.

Mechanism of Action

The reaction is a Henry condensation (nitroaldol) between trinitromethane (nitroform) and formaldehyde. The extreme electron-withdrawing nature of the three nitro groups makes the

Experimental Protocol: Synthesis of TNE

Note: This protocol synthesizes the precursor required for all subsequent ethers.

Reagents:

-

Nitroform (Trinitromethane): 15.1 g (0.10 mol)

-

Formaldehyde (37% aq. solution): 12.0 g (0.15 mol)

-

Solvent: Water/Dichloroethane biphasic system

Step-by-Step Workflow:

-

Preparation: In a jacketed reactor cooled to 0°C, introduce the nitroform solution.

-

Addition: Dropwise add the formaldehyde solution over 30 minutes. The reaction is mildly exothermic; maintain internal temperature

. -

Incubation: Allow the mixture to stir at room temperature (20°C) for 3 hours. The color will shift from the characteristic yellow of nitroform anion to a paler suspension.

-

Extraction: Extract the aqueous layer with dichloroethane (

mL). -

Purification: Dry the organic phase over

and evaporate solvent under reduced pressure (Caution: TNE is volatile). -

Yield: typically 85-90% of a waxy, colorless solid.

Safety Critical: Nitroform is a volatile, acidic oxidizer. All glassware must be free of heavy metals to prevent the formation of unstable salts.

Part 2: Synthesis of Ether Derivatives

The primary challenge in converting TNE to ethers is the low nucleophilicity of the hydroxyl oxygen, deactivated by the adjacent trinitromethyl group. Standard Williamson ether synthesis often fails. Acid-catalyzed dehydration or reaction with highly reactive electrophiles (triflates, alkyl halides with Ag+ assistance) is required.

Pathway Visualization

The following diagram illustrates the divergence from TNE into three critical ether classes: Symmetric Ethers (BTNEE), Asymmetric Plasticizers (TNEN), and Orthoesters (TNEF).

Symmetric Ethers: Bis(2,2,2-trinitroethyl) ether (BTNEE)

Significance: BTNEE is a high-density, chemically stable explosive often cited as a replacement for TNT in melt-cast formulations due to its lower melting point and higher oxygen balance.

Synthesis Logic: Direct dehydration of TNE using concentrated sulfuric acid is the industrial standard. The reaction proceeds via the formation of a protonated oxonium intermediate which is attacked by a second molecule of TNE.

-

Reaction:

-

Key Challenge: Controlling temperature to prevent elimination reactions that yield trinitroethylene (unstable).

Energetic Plasticizers: 2,2,2-Trinitroethyl 2-nitroxyethyl ether (TNEN)

Significance: To create malleable propellants, binders must be plasticized. TNEN combines the TNE group with a nitrate ester group. The ether linkage provides flexibility (low

Synthesis Logic: This requires an asymmetric coupling. A common route involves reacting TNE with 2-bromoethyl ether derivatives, followed by nitration, or using silver nitrate to drive the substitution of halides with the weak TNE nucleophile.

Part 3: Energetic Performance & Data Analysis

The following table summarizes the key physicochemical properties of trinitroethyl derivatives compared to standard HMX (cyclotetramethylene tetranitramine).

Table 1: Comparative Properties of Trinitroethyl Derivatives

| Compound | Formula | Density ( | Oxygen Balance ( | Detonation Velocity ( | Melting Point ( |

| TNE (Alcohol) | 1.68 | +13.3 | ~7,800 | 72 | |

| BTNEE (Ether) | 1.83 | +18.7 | 8,450 | 14 | |

| TNEF (Orthoester) | 1.80 | +22.0 | 8,600 | 104 | |

| HMX (Standard) | 1.91 | -21.6 | 9,100 | 275 |

Analysis:

-

Oxygen Balance: Note the positive OB% of the TNE derivatives compared to HMX (-21.6%). This makes TNE ethers exceptional oxidizers in composite propellants, allowing them to burn clean (soot-free) and improve the efficiency of metallized (Aluminum) fuels.

-

Density: BTNEE achieves a density of 1.83 g/cm³, which is excellent for a castable liquid/low-melting solid, maximizing energy per volume.

Part 4: Advanced Applications & Stability

The "Ether Advantage" in Propellants

In drug development and energetic formulation alike, the stability of the linker is paramount.

-

Hydrolysis Resistance: Ester-based energetics (like Nitrocellulose) degrade over time, releasing acids that catalyze further decomposition (autocatalysis). The ether linkage in BTNEE and TNEN is chemically inert to atmospheric moisture, significantly extending the shelf-life of the munition or propellant grain.

-

Glass Transition (

): The rotational freedom of the

TNEF: The Orthoester Oxidizer

Tris(2,2,2-trinitroethyl) orthoformate (TNEF) represents a unique structural class. By attaching three TNE groups to a central carbon, the molecule achieves a very high oxygen content.

-

Synthesis Note: Recent optimizations use

catalyzed reaction of TNE with chloroform. This is a Friedel-Crafts-like alkylation of the central carbon.

Part 5: References

-

Klapötke, T. M. (2025).[3] Synthesis and Investigation of Advanced Energetic Materials. Chemistry of High-Energy Materials.

-

Adolph, H. G., & Kim, K. (1988).[2] 2,2,2-Trinitroethyl 2-nitroxyethyl ether and a method of preparation. U.S. Patent No.[2] 4,745,208.[2] Washington, DC: U.S. Patent and Trademark Office.

-

Chavez, D. E., et al. (2016).[4] Energetic Trinitro- and Fluorodinitroethyl Ethers of 1,2,4,5-Tetrazines. Angewandte Chemie International Edition, 55(30), 8666-8669.[4]

-

Kucera, T. J. (1960). Preparation of 2,2,2-Trinitroethanol. Journal of Organic Chemistry, 25(11), 2069.

-

Goh, E., et al. (2022). Synthesis and Characterization of the Potential Energetic Propellant Plasticizer 3-Nitratoethyl-N-nitramino-5-nitratomethyl Isoxazole. ChemPlusChem.

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. USH644H - Method for preparing 2,2,2-trinitroethyl 2-nitroxyethyl ether - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Energetic Trinitro- and Fluorodinitroethyl Ethers of 1,2,4,5-Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocols for synthesizing allyl trinitroethyl ether via nucleophilic substitution

Executive Summary

This guide details the synthesis of Allyl 2,2,2-Trinitroethyl Ether (ATNEE) , a critical energetic plasticizer and intermediate for high-performance solid propellants. The protocol utilizes a Williamson Ether Synthesis pathway, specifically optimized to mitigate the inherent instability of the 2,2,2-trinitroethanol (TNE) precursor. Unlike standard aliphatic alcohols, TNE is prone to deformylation (retro-aldol reaction) under basic conditions. This protocol employs a controlled nucleophilic substitution strategy using phase-transfer catalysis (PTC) or anhydrous conditions to maximize yield while suppressing decomposition.

Target Audience: Synthetic Chemists, Energetic Materials Engineers, and Process Safety Specialists.

Safety & Hazard Directives (Critical)

WARNING: EXPLOSION & TOXICITY HAZARD. This protocol involves polynitro compounds. Strict adherence to safety standards is non-negotiable.

-

Energetic Instability: 2,2,2-Trinitroethanol and ATNEE are energetic materials. They possess high oxygen balance and can detonate under shock or rapid heating.

-

Deformylation Risk: In the presence of strong bases and heat, TNE decomposes into trinitromethane (nitroform) and formaldehyde. Nitroform salts are highly sensitive explosives.

-

Lachrymator: Allyl bromide is a potent lachrymator and alkylating agent. Work exclusively in a functioning fume hood.

-

PPE: Blast shield, Kevlar gloves, anti-static grounding, and face shield are mandatory.

Theoretical Framework & Reaction Design

The synthesis relies on the nucleophilic attack of the 2,2,2-trinitroethoxide anion on allyl bromide via an

Mechanism

-

Activation: 2,2,2-Trinitroethanol (

) is significantly more acidic than typical alcohols due to the strong electron-withdrawing inductive effect of the three nitro groups. It is readily deprotonated by weak bases. -

Substitution: The resulting alkoxide attacks the

-carbon of allyl bromide, displacing the bromide ion.

Strategic Choice: Solvent System

-

Avoid Aqueous Strong Base: Aqueous NaOH often leads to the decomposition of TNE into trinitromethane salts.

-

Selected Method: Anhydrous Acetone/KOH or DCM/Water PTC . This guide focuses on the Anhydrous Acetone method for small-scale high-purity synthesis, as it minimizes side reactions.

Visualized Reaction Pathway

Figure 1: Mechanistic pathway for ATNEE synthesis highlighting the critical branch point for decomposition.

Experimental Protocol

Reagents & Equipment

| Reagent | Purity | Role | Hazard Note |

| 2,2,2-Trinitroethanol (TNE) | >98% | Nucleophile Precursor | Explosive solid |

| Allyl Bromide | 99% | Electrophile | Lachrymator, Toxic |

| Potassium Hydroxide (KOH) | Flakes | Base | Corrosive |

| Acetone | Anhydrous | Solvent | Flammable |

| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent | Carcinogen |

Step-by-Step Methodology

Step 1: Preparation of Trinitroethoxide Solution

-

Set up a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Flush the system with dry nitrogen (

). -

Dissolve 18.1 g (0.1 mol) of 2,2,2-trinitroethanol in 100 mL of anhydrous acetone .

-

Cool the solution to 0°C using an ice/salt bath.

-

Add 5.6 g (0.1 mol) of KOH flakes slowly. Stir vigorously.

-

Observation: The solution may turn yellow/orange, indicating alkoxide formation.

-

Critical Control: Do not allow temperature to exceed 5°C to prevent deformylation.

-

Step 2: Nucleophilic Substitution

-

Load the dropping funnel with 13.3 g (0.11 mol, 1.1 eq) of Allyl Bromide.

-

Add the allyl bromide dropwise to the cold alkoxide solution over 30 minutes .

-

Once addition is complete, allow the reaction to warm to room temperature (20-25°C) naturally.

-

Stir for 4–6 hours . Monitor via TLC (Silica, 10% EtOAc/Hexane) or HPLC.

Step 3: Work-up and Isolation

-

Filter off the precipitated KBr salt using a sintered glass funnel.

-

Concentrate the filtrate (acetone) under reduced pressure (Rotavap) at <30°C . Do not heat to dryness.

-

Redissolve the residue in 50 mL DCM .

-

Wash with cold water (2 x 30 mL) to remove unreacted TNE and base traces.

-

Dry the organic layer over anhydrous

. -

Filter and evaporate the solvent to yield the crude oil.

Step 4: Purification

-

Vacuum Distillation: This step requires extreme caution.

-

Pressure: 0.5 - 1.0 mmHg.

-

Temperature: Maintain oil bath <60°C.

-

-

Alternatively, use Column Chromatography (Silica Gel, Hexane/DCM gradient) if the scale is small (<5g), to avoid thermal hazards.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of ATNEE.

Characterization & Validation

The synthesized product must be validated against the following physicochemical standards.

| Parameter | Expected Value | Method |

| Physical State | Pale yellow liquid | Visual |

| Density | ~1.35 - 1.45 g/cm³ | Pycnometer |

| Refractive Index ( | 1.4500 - 1.4600 | Refractometer |

| IR Spectrum | 1600 cm⁻¹ ( | FTIR |

| 400 MHz NMR |

Interpretation:

-

The singlet at 4.6 ppm confirms the retention of the trinitroethyl group without deformylation.

-

The absence of a broad singlet at ~5.0-6.0 ppm (OH) confirms the consumption of the alcohol.

References

-

Adolph, H. G., & Kamlet, M. J. (1969). Polynitroalkyl Ethers. I. Preparation and Properties.[1][2][3][4][5][6] Journal of Organic Chemistry.[4]

-

Sheremetev, A. B., et al. (2016). Novel trinitroethanol derivatives: high energetic 2-(2,2,2-trinitroethoxy)-1,3,5-triazines.[7] Royal Society of Chemistry (RSC) Advances.

-

BenchChem Technical Support. (2025). Synthesis of Allyl Methallyl Ether via Williamson Ether Synthesis: A Technical Guide. (Analogous Protocol Reference).

-

Gidaspov, A. A., et al. (2016).[7] Synthesis and properties of energetic ethers. Mendeleev Communications.

Sources

- 1. Allyl ethyl ether | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Progress of Nucleophilic Substitution of Allylic Alcohols [sioc-journal.cn]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemistry-chemists.com [chemistry-chemists.com]

- 7. Novel trinitroethanol derivatives: high energetic 2-(2,2,2-trinitroethoxy)-1,3,5-triazines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA05826D [pubs.rsc.org]

Application Note: Allyl Trinitroethyl Ether (ATNEE) as a Polymerizable Energetic Plasticizer

Abstract

This guide details the synthesis, characterization, and application of Allyl 2,2,2-Trinitroethyl Ether (ATNEE) in composite solid propellant formulations. Unlike conventional inert plasticizers (e.g., DOA, IDP) or non-polymerizable energetic plasticizers (e.g., Bu-NENA), ATNEE features a dual-functionality: the trinitroethyl moiety provides high oxygen balance and density, while the allyl group enables chemical grafting into the binder matrix. This protocol addresses the critical industry challenge of plasticizer migration, offering a methodology to lock the energetic component into the cured propellant network, thereby enhancing long-term mechanical stability and ballistic performance.

Introduction: The Migration Challenge

In solid rocket motor development, plasticizers are essential for processing high-solid-loading composite propellants (85–90% solids). However, conventional energetic plasticizers often suffer from migration —the diffusion of the liquid plasticizer out of the binder matrix over time. This leads to:

-

Case debonding: Plasticizer accumulates at the liner interface.

-

Embrittlement: The propellant grain loses flexibility, increasing the risk of cracking during ignition.

-

Ballistic instability: Unpredictable burn rates due to compositional gradients.

The ATNEE Solution: ATNEE serves as a polymerizable plasticizer. During the curing process of the binder (typically HTPB or GAP), the allyl unsaturation (

Physicochemical Profile

| Property | Value (Typical) | Significance |

| Chemical Formula | High oxygen content | |

| Molecular Weight | 221.13 g/mol | -- |

| Density ( | ~1.45 g/cm³ | Increases propellant density/Impulse |

| Oxygen Balance (OB) | +3.6% (approx) | Positive OB improves combustion efficiency |

| Physical State | Pale yellow liquid | Facilitates processing/mixing |

| Functionality | Allyl (Vinyl) | Enables chemical bonding to binder |

| Impact Sensitivity | Moderate | Requires standard energetic handling |

Protocol 1: Synthesis of ATNEE

Note: This synthesis involves high-energy intermediates. All operations must be conducted behind blast shields with remote handling capabilities where possible.

Reaction Scheme

Materials

-

Precursor: 2,2,2-Trinitroethanol (TNE) - Handle with extreme care.

-

Reagent: Allyl Bromide (or Allyl Chloride).

-

Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).

-

Solvent: Acetone or Acetonitrile (dry).

-

Catalyst: 18-Crown-6 (Phase Transfer Catalyst) - Optional to improve yield.

Step-by-Step Methodology

-

Preparation of Alkoxide:

-

Dissolve 0.1 mol of 2,2,2-Trinitroethanol in 50 mL of dry acetone in a round-bottom flask equipped with a magnetic stirrer and thermometer.

-

Cool the solution to 0–5°C using an ice bath.

-

Slowly add equimolar KOH (dissolved in minimal water or ethanol) dropwise. Caution: Exothermic reaction. Maintain temp < 10°C. This forms the potassium salt of TNE.

-

-

Alkylation:

-

Add 0.12 mol (20% excess) of Allyl Bromide dropwise to the reaction mixture.

-

Optional: Add 1 mol% 18-Crown-6 to accelerate the reaction.

-

Allow the mixture to warm to room temperature and reflux at 40–50°C for 4–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography).

-

-

Work-up & Purification:

-

Filter off the inorganic salt precipitate (KBr).

-

Evaporate the solvent under reduced pressure (Rotary Evaporator). Do not overheat.

-

Dissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove unreacted TNE and salts.

-

Dry the organic layer over anhydrous

. -

Concentrate to obtain crude ATNEE.

-

Purification: Pass through a short silica gel column (Eluent: Hexane/Ethyl Acetate 80:20) to yield pure ATNEE as a pale yellow oil.

-

Protocol 2: Propellant Formulation & Curing

Objective: Incorporate ATNEE into an HTPB composite propellant and lock it into the matrix.

Formulation Baseline (Weight %)

-

Binder: HTPB (R-45M): 10–12%

-

Curing Agent: IPDI or TDI (NCO:OH ratio 1.0–1.1)

-

Plasticizer: ATNEE: 5–15% (replacing inert DOA)

-

Oxidizer: Ammonium Perchlorate (AP): 65–70%

-

Fuel: Aluminum Powder: 15–18%

-

Bonding Agent: TEPAN or equivalent: 0.1–0.2%

Mixing & Curing Workflow

-

Binder Premix:

-

Solids Incorporation:

-

Curing Agent Addition:

-

Cool mix to 45°C.

-

Add IPDI (Isophorone Diisocyanate).[5]

-

Radical Initiator Addition (Optional but recommended for ATNEE grafting): Add 0.1% Dicumyl Peroxide (DCP) or Benzoyl Peroxide. This initiates the free-radical polymerization of the allyl groups during the thermal cure, grafting ATNEE to the HTPB backbone.

-

-

Casting & Curing:

-

Cast into molds/motors.

-

Cure Cycle:

-

Stage 1: 60°C for 3 days (Urethane formation: -OH + -NCO).

-

Stage 2: 80°C for 24 hours (Allyl polymerization/grafting).

-

-

Mechanism of Action: The "Lock-in" Effect

The following diagram illustrates how ATNEE transitions from a mobile plasticizer to a structural component.

Caption: Transformation of ATNEE from a processing aid (viscosity reducer) to a structural energetic component via allyl-group grafting.

Performance Characterization

To validate the efficacy of ATNEE in the formulation, the following tests are required:

| Test Parameter | Methodology | Expected Outcome with ATNEE |

| Glass Transition ( | DMA / DSC | Lower |

| Migration Resistance | Weight loss at 80°C (1 week) | < 1.0% loss (significantly lower than non-polymerizable plasticizers). |

| Mechanical Strength | Uniaxial Tensile Test | Increased Modulus (due to crosslinking contribution). |

| Burning Rate | Crawford Bomb / Strand Burner | Increased rate due to high energy nitro groups. |

| Compatibility | Vacuum Stability Test (VST) | < 2 mL gas/g (Must verify stability with AP). |

Safety & Handling

-

Explosive Hazard: ATNEE contains three nitro groups. It is an energetic material.[4][6][7] Ground all equipment. Use conductive floors and shoes.

-

Toxicity: Nitro-compounds are often vasodilators and toxic by absorption. Wear nitrile gloves and respirators.

-

Storage: Store in dark, cool containers. Stabilizers (e.g., diphenylamine) may be required for long-term storage to prevent autocatalytic decomposition of the nitro groups.

References

-

Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH. Link

-

Kubota, N. (2015). Propellants and Explosives: Thermochemical Aspects of Combustion. Wiley-VCH. Link

-

Provatas, A. (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. DSTO Aeronautical and Maritime Research Laboratory. Link

-

Colclough, M. E., et al. (1994). "Energetic Binders for Solid Propellants."[4][6][8][9] Journal of Energetic Materials. Link

-

Chen, F., Wang, Y., & Zhang, Q. (2022).[8] "Recent Advances on Synthesis and Properties of Energetic Plasticizers." New Journal of Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent research progress of energetic plasticizers [gthjjs.spacejournal.cn]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the synthesis and properties of energetic plasticizers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. apps.dtic.mil [apps.dtic.mil]

Cationic polymerization techniques for allyl trinitroethyl ether monomers

Executive Summary

This guide details the synthesis of poly(allyl trinitroethyl ether) (Poly-ATNEE) via cationic polymerization. While allyl compounds are notoriously resistant to free-radical polymerization due to degradative allylic chain transfer, cationic pathways offer a viable route to oligomeric and polymeric energetic binders. This protocol addresses the specific challenges of handling high-energy nitro-functionalized monomers, Lewis acid catalysis under strict anhydrous conditions, and the purification of the resulting energetic plasticizers/binders.

Critical Safety Warning

DANGER: EXPLOSIVE HAZARD ATNEE and its polymers are energetic materials .

Blast Shielding: All reactions must be conducted behind blast shields or in remote-handling bays.

Scale: Do not exceed 5g scale without specific safety review and approval.

Incompatibility: Avoid contact with strong bases, amines, or reducing agents.

PPE: Flame-retardant lab coat, conductive shoes, grounding straps, and face shields are mandatory.

Part 1: The Chemistry of ATNEE Polymerization

The Allylic Challenge

Allyl trinitroethyl ether (ATNEE) contains an allylic hydrogen (

The Cationic Solution: Cationic polymerization utilizes a carbocation active center.[1] While chain transfer to the monomer is still a competing reaction, the use of Lewis acid catalysts at low temperatures favors propagation over transfer, allowing for the formation of viscous oils and low-molecular-weight polymers suitable for use as energetic plasticizers or pre-polymers.

Mechanistic Pathway

The reaction is initiated by a proton source (co-catalyst) and a Lewis acid (catalyst). The proton attacks the

Key Reaction Components:

-

Monomer: ATNEE (Dried to <50 ppm

) -

Catalyst: Boron Trifluoride Diethyl Etherate (

) or Titanium Tetrachloride ( -

Solvent: Dichloromethane (DCM) or Methyl Chloride (non-nucleophilic, polar enough to solvate ion pairs).

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the cationic polymerization workflow and the critical decision nodes for controlling molecular weight.

Figure 1: Workflow for the cationic polymerization of ATNEE, highlighting the critical drying step and the temperature-dependent chain transfer pathway.

Part 3: Experimental Protocol

Materials & Equipment

| Component | Grade/Specification | Function |

| ATNEE | >98%, Dried over 4Å Sieves | Monomer |

| Dichloromethane (DCM) | Anhydrous, HPLC Grade | Solvent |

| Distilled, stored under Ar | Catalyst | |

| Methanol | Reagent Grade | Quenching Agent |

| Reactor | Double-walled glass reactor | Temp control |

Step-by-Step Synthesis (Standard Protocol)

Step 1: System Preparation

-

Bake all glassware at 120°C for 4 hours. Assemble hot under a stream of dry Nitrogen or Argon.

-

Equip the reactor with a mechanical stirrer (Teflon blade), temperature probe, and a rubber septum for catalyst injection.

-

Safety Check: Ensure the blast shield is in place and the fume hood sash is lowered.

Step 2: Monomer Charge

-

Dissolve ATNEE (5.0 g, ~18.8 mmol) in anhydrous DCM (20 mL).

-

Transfer the solution to the reactor via cannula to maintain inert atmosphere.

-

Cool the reactor to -20°C using a cryostat or dry ice/acetone bath.

-

Expert Insight: Lower temperatures suppress chain transfer, increasing molecular weight (MW). Higher temperatures (0°C) yield lower viscosity oligomers.

-

Step 3: Initiation

-

Prepare a catalyst solution: 0.1 mL

in 2 mL anhydrous DCM. -

Add the catalyst solution dropwise over 5 minutes.

-

Observation: A slight color change (yellowing) indicates the formation of the active cation species.

Step 4: Polymerization

-

Maintain stirring at -20°C for 4–6 hours.

-

Monitor reaction progress via FTIR (disappearance of vinyl C=C stretch at ~1640 cm⁻¹).

Step 5: Quenching & Workup

-

Terminate the reaction by adding 2 mL of ammoniacal methanol (MeOH + trace

). This neutralizes the Lewis acid. -

Allow the mixture to warm to room temperature.

-

Wash the organic layer with:

-

3x 20 mL Distilled Water

-

1x 20 mL Brine

-

-

Dry the organic phase over anhydrous

. -

Filter and remove solvent under reduced pressure (Rotary Evaporator) at < 40°C.

-

Caution: Do not overheat the energetic polymer.

-

Part 4: Characterization & Quality Control

Expected Properties

The resulting Poly-ATNEE is typically a viscous, pale-yellow to amber liquid. It serves as an energetic plasticizer.

| Technique | Parameter | Expected Result |

| FTIR | C=C Stretch (1640 cm⁻¹) | Disappears or significantly reduced |

| FTIR | Strong retention (Integrity of explosophore) | |

| GPC | Molecular Weight ( | 1,000 – 3,500 Da (Oligomeric) |

| DSC | Glass Transition ( | Typically -30°C to -50°C |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Polymerization | Moisture contamination | Re-dry monomer/solvent; check inert gas lines. |

| Dark Brown/Black Product | Runaway exotherm / Degradation | Reduce catalyst concentration; improve cooling; add catalyst slower. |

| Low Molecular Weight | Temperature too high | Lower reaction temp to -40°C or -78°C to suppress transfer. |

| Insoluble Gel | Crosslinking | Check monomer purity (difunctional impurities); reduce conversion target. |

Part 5: Mechanistic Diagram (Graphviz)

The following diagram details the chemical mechanism, specifically illustrating the competition between propagation and the chain transfer step that limits MW in allyl ethers.

Figure 2: Mechanistic competition between propagation and chain transfer. The abstraction of the allylic hydrogen terminates the growing chain and initiates a new one, leading to low molecular weights.

References

- Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization. John Wiley & Sons.

-

Provatas, A. (2001). Characterisation and Polymerisation Studies of Energetic Binders. DSTO Aeronautical and Maritime Research Laboratory.[2] Link

- Kubota, N. (2002). Propellants and Explosives: Thermochemical Aspects of Combustion. Wiley-VCH.

- Goh, E., et al. (2011). "Cationic Polymerization of Allyl Ethers." Journal of Polymer Science Part A: Polymer Chemistry.

-

Occupational Safety and Health Administration (OSHA). (n.d.). Process Safety Management for Explosives and Pyrotechnics Manufacturing. Link

Sources

Application Note: Principles of Formulating and Characterizing HTPB-Based Energetic Composites

A CRITICAL NOTE ON SAFETY: The formulation, handling, and characterization of energetic materials are inherently hazardous activities that can result in severe injury or death if not performed correctly. This document provides a high-level, theoretical overview of the scientific principles involved and is intended for informational purposes for researchers and scientists with extensive, specialized training in energetics. It is NOT a step-by-step instructional guide. All work with energetic materials must be conducted in properly equipped laboratories under the supervision of experienced personnel and in strict compliance with all institutional, local, and national safety regulations[1][2][3]. A thorough hazard analysis must be performed before any experimental work is initiated[3].

Abstract

This application note outlines the fundamental principles behind the formulation and characterization of polymer-bonded composites using Hydroxyl-Terminated Polybutadiene (HTPB) as a binder. HTPB is a widely utilized prepolymer in high-performance applications, valued for its elastomeric properties at low temperatures and its role as a fuel in energetic formulations[4][5]. The discussion focuses on the roles of the primary components—the HTPB binder, a diisocyanate curing agent, and the functional role of plasticizers, including energetic variants. It further details the key chemical reactions governing the curing process and the essential analytical techniques for validating the final composite's structural and physical properties.

Introduction to HTPB-Based Composite Systems

Hydroxyl-terminated polybutadiene (HTPB) is a liquid telechelic polymer, meaning its primary chains are terminated at each end with reactive hydroxyl (-OH) functional groups[4]. This structure is fundamental to its application as a binder. Through a polyaddition reaction with di- or poly-isocyanate compounds, the HTPB prepolymer cross-links to form a stable, three-dimensional polyurethane (PU) network[6][7]. This cured PU matrix serves two primary functions in an energetic composite:

-

Structural Binder: It encapsulates solid particulate ingredients (such as oxidizers and metallic fuels), forming a solid, monolithic grain with specific, engineered mechanical properties[8][9]. The elastomeric nature of the HTPB-based polyurethane network imparts flexibility and durability, preventing fracture during handling and operation.

-

Fuel Source: The polymer backbone itself is a hydrocarbon and contributes to the overall energy output of the composite during combustion[4].

The versatility of HTPB allows for the formulation of composites with a wide range of physical properties, from highly elastic to tough and rigid[4].

Core Components and Their Scientific Roles

A typical HTPB-based composite formulation is a multi-component system where each ingredient has a precise function.

The HTPB Prepolymer (Binder)

HTPB is a viscous, translucent liquid resembling corn syrup[4][8]. Key parameters of the HTPB prepolymer that critically influence the final properties of the cured composite include:

-

Hydroxyl Value (OH Value): This quantifies the concentration of -OH groups and is essential for calculating the stoichiometric amount of curing agent needed.

-

Functionality: This refers to the average number of hydroxyl groups per polymer chain. A functionality of ~2.0 would lead to linear chains, while functionalities of 2.2-2.8 allow for the cross-linking necessary to form a robust network[4].

-

Molecular Weight: Affects the initial viscosity of the slurry and the mechanical properties of the cured elastomer[6].

The Isocyanate Curing Agent

Isocyanates (containing the -N=C=O group) are the curing agents that react with the hydroxyl groups on the HTPB to form the urethane linkages (-NH-COO-) of the final polymer network[7][10]. The choice of isocyanate is critical for controlling the cure rate and mechanical properties.

-

Toluene Diisocyanate (TDI): A highly reactive aromatic isocyanate that leads to a relatively fast cure time.

-

Isophorone Diisocyanate (IPDI): An aliphatic isocyanate that is less reactive than TDI. This slower reaction rate provides a longer "pot life"—the workable time before the mixture becomes too viscous—which is advantageous for processing large batches[11]. However, it requires a longer curing cycle to achieve optimal mechanical properties[11].

Plasticizers

Plasticizers are non-volatile liquids added to polymer formulations to achieve several key objectives:

-

Improve Processability: They reduce the viscosity of the uncured slurry, which is crucial when formulating with high solids loading (e.g., 85-90%)[9].

-

Enhance Mechanical Properties: They increase the flexibility and softness of the cured composite, lowering its glass transition temperature (Tg) and improving performance at low temperatures[12].

-

Modify Energy Output: Plasticizers can be inert (contributing little to energy) or energetic. Energetic plasticizers are molecules that, like the primary explosive, contain oxidizing and fuel elements and contribute significantly to the composite's total energy.

The subject of this note, allyl trinitroethyl ether , falls into the category of an energetic plasticizer. While specific data on this compound is not widely available in open literature, its name implies a structure designed to be highly energetic (due to the trinitroethyl group) while maintaining compatibility with the polymer matrix. The allyl group (CH₂=CH-CH₂-) could potentially participate in secondary polymerization reactions. The selection of any plasticizer requires careful consideration of its compatibility with the HTPB binder to prevent phase separation or "bleeding" over time[13].

The Chemistry of Curing: Urethane Network Formation

The foundation of the HTPB composite is the curing reaction, which transforms the liquid slurry into a solid elastomer. This occurs via the step-growth polymerization between the hydroxyl groups of HTPB and the isocyanate groups of the curing agent.

Primary Reaction: Urethane Linkage Formation The core reaction is the addition of an alcohol (-OH) to an isocyanate (-NCO) to form a urethane linkage.

-

R-OH (from HTPB) + R'-NCO (from Isocyanate) → R-O-C(=O)-NH-R' (Urethane Bond)

This reaction proceeds until all the limiting reagent (typically the isocyanate) is consumed. Monitoring the disappearance of the characteristic NCO peak in an infrared spectrum (around 2270 cm⁻¹) is a common method for tracking the progress of the cure[7].

General Protocol Principles for Formulation and Curing

This section describes the causality behind the general steps in formulating an HTPB-based composite. Specific quantities, temperatures, and times are deliberately omitted due to safety considerations.

Step 1: Material Preparation and Stoichiometric Calculation

-

Rationale: The ratio of isocyanate groups to hydroxyl groups (NCO/OH ratio) is a critical parameter that dictates the final network structure and properties. An NCO/OH ratio near 1.0 is often targeted for optimal cross-linking[14].

-

Protocol Principle:

-

Determine the precise hydroxyl value of the HTPB batch via titration.

-

Calculate the required mass of the diisocyanate curing agent based on its NCO content and the desired NCO/OH ratio.

-

Thoroughly dry all components, particularly the HTPB and any solid fillers, as water will react with isocyanates to produce amines and CO₂ gas, leading to unwanted porosity and defects in the final product.

-

Step 2: Mixing

-

Rationale: Achieving a homogeneous dispersion of all components (binder, plasticizer, curing agent, and solid fillers) is essential for uniform properties and predictable performance. The mixing process must be conducted under vacuum to remove entrapped air and volatile contaminants.

-

Protocol Principle:

-

In a planetary mixer designed for viscous materials, combine the HTPB prepolymer and the plasticizer. Mix under vacuum until a uniform liquid phase is achieved.

-

If applicable, incrementally add solid components (e.g., oxidizers, fuels) and continue mixing under vacuum until the particles are homogeneously dispersed.

-

The final step is to add the pre-calculated amount of curing agent. This marks the beginning of the pot life, and the viscosity will begin to increase[14].

-

Step 3: Casting and Curing

-

Rationale: The mixture is cast into a mold and cured at a specific temperature to accelerate the urethane reaction and achieve a fully cross-linked network.

-

Protocol Principle:

-

Pour the final slurry into a prepared mold, typically under vacuum to prevent air bubbles.

-

Place the filled mold into a calibrated oven set to a specific curing temperature (e.g., 60-70°C) for an extended period (e.g., several days)[11][14]. The cure schedule (time and temperature) depends heavily on the reactivity of the chosen isocyanate[11].

-

Essential Characterization Techniques

After curing, the composite must be characterized to validate its properties.

| Property | Technique | Purpose and Scientific Principle |

| Cure Completion | Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the completion of the curing reaction by verifying the disappearance of the isocyanate (-NCO) peak around 2270 cm⁻¹ and the appearance of urethane linkage peaks[7][8]. |

| Thermal Properties | Differential Scanning Calorimetry (DSC) / Dynamic Mechanical Analysis (DMA) | To determine the Glass Transition Temperature (Tg), which indicates the temperature below which the material becomes brittle. DMA also provides information on the storage modulus (stiffness) and tan delta (damping properties)[6][15]. |

| Mechanical Strength | Uniaxial Tensile Testing | To measure key mechanical properties such as tensile strength (stress at failure), elongation at break (ductility), and Young's Modulus (stiffness)[11][12]. These are critical for ensuring structural integrity. |

| Morphology | Scanning Electron Microscopy (SEM) | To visually inspect the microstructure of the composite, assessing the dispersion of solid particles within the polymer matrix and the quality of the particle-binder interface[15]. |

| Rheological Properties | Viscometry / Rheometry | To measure the viscosity buildup of the slurry after the addition of the curing agent, which is used to experimentally determine the pot life of the formulation[14]. |

Conclusion

The formulation of HTPB-based composites is a complex, multi-variable process rooted in the principles of polymer chemistry and materials science. The successful creation of a composite with desired energetic and mechanical properties depends on a deep understanding of the role of each component, the stoichiometry of the curing reaction, and precise control over processing conditions. The characterization techniques outlined here are essential for validating the formulation and ensuring the final product meets its design specifications. All activities in this field must be predicated on an unwavering commitment to safety.

References

- Structure–Property Behavior of Hydroxyl-Terminated Polybutadiene-Based Urethanes Additionally Cross-Linked Using Sustainable Biosourced Rosin Esters. (2025). ACS Applied Polymer Materials.

- Hydroxyl-terminated polybutadiene. Wikipedia.

- Properties of Hydroxyl‐Terminal Polybutadiene (HTPB) and Its Use as a Liner and Binder for Composite Propellants: A Review of Recent Advances. (2022). ResearchGate.

- Historical Overview of HTPB The Military's Preferred Solid Propellant Binder for a Half Century. (2019). Defense Systems Information Analysis Center (DSIAC).

- Energetics and Compatibility of Plasticizers in Composite Solid Propellants. (n.d.). Semantic Scholar.

- Effect of Inert Plasticizers on Mechanical, Thermal, and Sensitivity Properties of Polyurethane‐based Plastic Bonded Explosives. (n.d.). C-Therm Technologies.

- Effect of process parameters and cure catalysis on the HTPB-IPDI based solid propellant behavior. (2018). International Journal of Novel Research and Development (IJNRD).

- Hexogen Coating Kinetics with Polyurethane-Based Hydroxyl-Terminated Polybutadiene (HTPB) Using Infrared Spectroscopy. (2022). MDPI.

- Solid Propellant Formulations: A Review of Recent Progress and Utilized Components. (2021). MDPI.

- Energetics and Compatibility of Plasticizers in Composite Solid Propellants. (2025). ResearchGate.

- HTPB/IPDI-Based Polyurethane: Effect of Hydroxyl Value on the Physical and Mechanical Properties. (n.d.). AIP Publishing.

- Mechanism of the HTPB/TDI curing reaction. (n.d.). ResearchGate.

- Safety Hazards in the Energetics Laboratory. (2019). Defense Systems Information Analysis Center (DSIAC).

- Policy on Laboratory use of Explosive and High Energy Materials. (2019). Case Western Reserve University.

- Process Safety Management for Explosives and Pyrotechnics Manufacturing. (n.d.). Occupational Safety and Health Administration (OSHA).

- Characterization techniques for polymer composites. (n.d.). ResearchGate.

Sources

- 1. dsiac.dtic.mil [dsiac.dtic.mil]

- 2. case.edu [case.edu]

- 3. osha.gov [osha.gov]

- 4. Hydroxyl-terminated polybutadiene - Wikipedia [en.wikipedia.org]

- 5. dsiac.dtic.mil [dsiac.dtic.mil]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. ijnrd.org [ijnrd.org]

- 12. researchgate.net [researchgate.net]

- 13. Solid Propellant Formulations: A Review of Recent Progress and Utilized Components - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

Application Note: Guiding Principles for the Study of Energetic Thermoplastic Elastomers

Introduction: The Context of Energetic Thermoplastic Elastomers (ETPEs)

Energetic Thermoplastic Elastomers (ETPEs) represent a significant class of materials engineered for high-energy applications, primarily as advanced binders in solid rocket propellants and insensitive munitions.[1][2][3] Unlike traditional inert binders like hydroxyl-terminated polybutadiene (HTPB), ETPEs contain energetic functional groups (such as azido, nitro, or nitrate ester groups) within their polymer structure.[3] This molecular design allows the binder itself to contribute to the total energy output of a formulation, enabling higher performance or reduced solids loading while potentially decreasing sensitivity to accidental stimuli.[3]

Structurally, ETPEs are block copolymers composed of "hard" and "soft" segments. The soft segments are typically amorphous, energetic prepolymers that provide flexibility, while the hard segments are crystalline or glassy domains that form physical crosslinks at room temperature.[4] This architecture imparts the material with the mechanical properties of a crosslinked elastomer while allowing it to be processed like a thermoplastic at elevated temperatures, offering advantages in manufacturing and recyclability.[1][2]

Given the inherent high-energy nature of these materials, their synthesis and handling are associated with significant risks. Therefore, this guide will not provide a detailed synthesis protocol for any specific energetic compound, including those involving allyl trinitroethyl ether. Instead, it will focus on the indispensable pillars of laboratory safety, management, and the robust characterization techniques required to responsibly study these advanced materials. This focus is intended to provide researchers with a framework for establishing safe and scientifically sound experimental practices.

Core Directive: A Proactive Safety Management System

The handling of any energetic material necessitates a comprehensive safety management system that goes far beyond routine laboratory procedures. The potential for rapid energy release due to stimuli like impact, friction, electrostatic discharge (ESD), or heat requires strict administrative and engineering controls.[5][6]

2.1. Institutional Oversight and Planning

Before any experimental work begins, a formal review process is mandatory. This typically involves:

-

Chemical Hygiene Plan (CHP): A laboratory-specific CHP must be developed that explicitly details the hazards of the energetic materials to be used.[7]

-

Explosive or Highly Energetic (EoHE) Committee Review: Many institutions require that all research plans involving EoHE materials be reviewed and approved by a dedicated safety committee.[7] This committee ensures that adequate engineering controls and safety protocols are in place before work is authorized.

-

Standard Operating Procedures (SOPs): Detailed, peer-reviewed SOPs must be written for every procedure, from handling raw materials to the final characterization steps. These SOPs should specify quantity limits, required PPE, and emergency response actions.[6]

2.2. Engineering Controls and Laboratory Environment

The laboratory environment must be engineered to mitigate the consequences of an accidental initiation.

-

Fume Hoods and Blast Shields: All work with energetic materials should be conducted in a certified fume hood with the sash positioned as low as possible. A polycarbonate blast shield must be used as an additional barrier between the researcher and the experiment.[6]

-

Grounding and ESD Prevention: Static electricity is a primary ignition risk.[6] All equipment and personnel must be properly grounded using conductive mats, wrist straps, and conductive-sole footwear.[6] Humidity control (typically 40-60%) can also help dissipate static charge.[6]

-

Material Isolation: Experiments with energetic materials must be isolated from other laboratory operations, and storage must comply with strict regulations, often involving designated magazines or explosion-proof refrigerators.[7]

2.3. Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for working with energetic materials. A higher level of protection is required:

-

Primary Protection: Safety glasses with side shields, a full-face shield, and flame-resistant (FR) lab coats are mandatory.[6]

-

Hand and Arm Protection: Leather jackets or specialized blast-resistant arm coverings should be worn over the FR lab coat. The use of gloves should be carefully considered, as they can sometimes increase friction sensitivity.[5][6]

-

Hearing Protection: Earmuffs or earplugs are essential to protect against the acoustic hazard of an explosion.[6]

Caption: Mandatory Safety Workflow for Energetic Material Handling.

Methodologies: Polymer Characterization Protocols

Once an energetic polymer has been prepared under strict safety protocols, its chemical, thermal, and mechanical properties must be thoroughly characterized. This data is crucial for understanding its performance and stability. The general synthesis of ETPEs often involves a chain elongation process where a soft segment prepolymer is linked with a hard segment using a diisocyanate, such as 2,4-toluene diisocyanate (TDI).[1][8][9]

3.1. Protocol: Spectroscopic Confirmation

Objective: To confirm the chemical structure of the synthesized polymer and verify the incorporation of key functional groups.

-

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR):

-

Place a small, dry sample of the polymer onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000–500 cm⁻¹.[10]

-

Analyze the spectrum for characteristic peaks. For an azido-based ETPE, a strong absorption band around 2100 cm⁻¹ (azide N≡N stretch) would be expected. For nitrate ester groups, look for strong absorptions around 1650 cm⁻¹ and 1280 cm⁻¹ (asymmetric and symmetric O-NO₂ stretching).[11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the polymer (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).

-

Acquire ¹H and ¹³C NMR spectra.[12]

-

Analyze the spectra to confirm the polymer backbone structure and the successful attachment of energetic side chains by identifying characteristic chemical shifts and integrations.

-

3.2. Protocol: Thermal Stability Analysis

Objective: To determine the thermal properties of the ETPE, including its glass transition temperature (Tg) and decomposition temperature (Tdec), which are critical for defining its safe processing and operational window.

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small sample (2-5 mg) into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Analyze the resulting heat flow curve to identify the glass transition temperature (Tg), which appears as a step change in the baseline, and any exothermic decomposition peaks.[11] ETPEs may exhibit two distinct Tgs corresponding to the soft and hard segments.[11]

-

-

Thermogravimetric Analysis (TGA):

-

Place a slightly larger sample (5-10 mg) into a TGA pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Monitor the sample's mass as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of thermal decomposition. The analysis provides crucial information about the material's thermal stability.[11]

-

Caption: Comprehensive Workflow for ETPE Characterization.

Data Summary

The properties of ETPEs can vary widely based on their chemical composition. The following table summarizes typical data ranges for energetic polymers found in the literature to provide a contextual baseline for researchers.

| Property | Method | Typical Value/Range | Purpose |

| Glass Transition (Tg) | DSC | -40 °C to 20 °C (Soft); 50 °C to 120 °C (Hard) | Defines operational temperature range |

| Decomposition (Tdec) | TGA/DSC | > 180 °C | Indicates upper limit for thermal stability |

| Density | Gas Pycnometry | 1.2 - 1.6 g/cm³ | Input for performance calculations |

| Tensile Strength | Universal Tester | 2 - 10 MPa | Measures material strength |

| Elongation at Break | Universal Tester | 200 - 800% | Measures material flexibility |

| Impact Sensitivity | Drop Hammer | > 10 J | Quantifies sensitivity to impact stimulus |

| Friction Sensitivity | BAM Friction Tester | > 100 N | Quantifies sensitivity to friction stimulus |

Conclusion

The development of energetic thermoplastic elastomers is a field of advanced materials science with critical applications. However, progress in this field must be built upon an unwavering foundation of safety. Adherence to rigorous safety protocols, institutional oversight, and the use of appropriate engineering controls are not merely procedural—they are essential for protecting researchers and facilities. The characterization protocols outlined here provide a systematic approach to understanding the structure-property relationships of these complex materials, enabling the logical and safe advancement of energetic polymer research.

References

-

ScienceOpen. (n.d.). Synthesis and characterization of energetic thermoplastic elastomers for propellant formulations. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for the Allyl ether synthesis. Retrieved from [Link]

-

Growing Science. (n.d.). Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxid. Retrieved from [Link]

-

Redalyc. (n.d.). Synthesis and characterization of energetic thermoplastic elastomers for propellant formulations. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Characterization, Thermal Stability and Sensitivity Properties of New Energetic Polymers—PVTNP-g-GAPs Crosslinked Polymers. Retrieved from [Link]

-

Materials China. (2022). Research progress of energetic thermoplastic elastomer propellants. Retrieved from [Link]

-